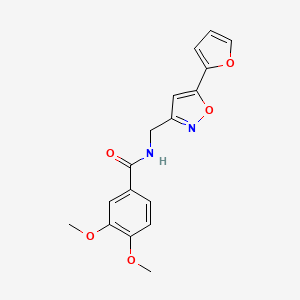

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a fused heterocyclic core. Its structure combines an isoxazole ring substituted with a furan-2-yl group at the 5-position, linked via a methylene bridge to a 3,4-dimethoxybenzamide moiety. The dimethoxybenzamide group may enhance solubility and binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETOXKKSDKYOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 3,4-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and reduced benzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide with structurally or functionally related compounds, emphasizing molecular features, synthetic pathways, and biological activities.

*Molecular weight calculated based on formula C₁₉H₁₈N₂O₅.

Key Structural and Functional Differences:

Core Heterocycles: The target compound features an isoxazole ring, which differs from oxadiazole (LMM11), thiadiazole (8a), or thiazole (b) in electronic properties and hydrogen-bonding capacity. Furan-2-yl substitution is a common feature in all listed compounds, suggesting its role in π-π stacking or interactions with hydrophobic enzyme pockets .

Substituent Effects: The dimethoxybenzamide group in the target compound and ’s 3b enhances solubility compared to LMM11’s sulfamoyl-benzamide, which may improve membrane permeability .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for analogous isoxazole derivatives, such as cyclization using hydroxylamine hydrochloride (70–80% yields) .

- By contrast, LMM11 and thiadiazole derivatives require multi-step reactions with active methylene compounds or sulfamoylating agents, yielding 80% products but with longer reaction times (5–10 hours) .

Biological Activity :

- LMM11 demonstrates antifungal activity against C. albicans, attributed to its oxadiazole-thiol group targeting thioredoxin reductase .

- Compounds with dimethoxybenzamide () show cytotoxicity in cancer cell lines, suggesting the target compound may share similar mechanisms .

Research Findings and Implications

- Antifungal Potential: LMM11’s efficacy against C. albicans highlights the importance of oxadiazole and sulfamoyl groups in antifungal design. The target compound’s isoxazole core may offer comparable activity with improved pharmacokinetics .

- Cytotoxicity: Thiazole and enaminone derivatives () exhibit cytotoxic effects, implying that the target compound’s isoxazole-furan scaffold could be optimized for anticancer applications .

- Synthetic Feasibility : High yields (70–80%) in analogous syntheses suggest scalable production of the target compound for further preclinical testing .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis

The compound is synthesized through multi-step organic reactions, typically involving the formation of the isoxazole ring and subsequent modifications to introduce the furan and methoxy groups. The synthetic pathway often includes the use of various reagents and solvents to achieve high yields and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of benzimidazole derivatives showed promising antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell proliferation . Specifically, compounds with structural similarities demonstrated high activity in 2D assays compared to 3D assays, suggesting their potential as new antitumor agents.

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |

Antimicrobial Activity

In addition to antitumor effects, similar compounds have shown antimicrobial properties. The presence of specific functional groups, such as nitro or chloro substitutions, can influence the binding affinity to DNA and enhance antimicrobial efficacy. Compounds that bind within the minor groove of DNA were particularly noted for their ability to inhibit bacterial growth .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (hCA), which plays a crucial role in various physiological processes. Some derivatives of isoxazole were evaluated for their inhibitory potential against different isoforms of hCA. Although many exhibited weak inhibition, specific compounds showed modest activity that could be optimized for therapeutic use .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antitumor Study : A study involving the synthesis and evaluation of isoxazole derivatives demonstrated that certain compounds significantly inhibited cancer cell growth while maintaining lower toxicity towards normal cells .

- Antimicrobial Study : Research on structural analogs revealed that modifications in the chemical structure could enhance antimicrobial efficacy against various pathogens .

- Enzyme Inhibition : Evaluation of sulfonamide derivatives indicated that while many had limited effectiveness against hCA isoforms, some showed potential as lead compounds for further development .

Q & A

Basic: What synthetic strategies are employed for the preparation of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide?

Methodological Answer:

The synthesis typically involves two key steps:

Isoxazole Ring Formation : A 1,3-dipolar cycloaddition between furan-2-carbaldehyde oxime (nitrile oxide precursor) and a dipolarophile (e.g., alkene or alkyne) under mild conditions generates the 5-(furan-2-yl)isoxazole core .

Functionalization : The isoxazole intermediate is alkylated at the 3-position methyl group using 3,4-dimethoxybenzoyl chloride via nucleophilic acyl substitution. Coupling agents like EDCI and DMAP may enhance amide bond formation efficiency .

Purification often employs column chromatography, and structural validation is confirmed via H/C-NMR and mass spectrometry .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, isoxazole methylene at δ 4.2–4.5 ppm). C-NMR confirms carbonyl (δ ~165 ppm) and methoxy groups (δ ~56 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 342.1215, observed 342.1218) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and solid-state packing, though single crystals may require slow evaporation from methanol .

Advanced: How can researchers optimize the yield of the isoxazole ring formation during synthesis?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. Catalytic amounts of base (e.g., triethylamine) enhance cycloaddition efficiency .

- Dipolarophile Selection : Electron-deficient dipolarophiles (e.g., methyl acrylate) improve regioselectivity.

- Real-Time Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress, allowing timely termination to prevent decomposition .

Advanced: What approaches resolve contradictions in reported biological activity data between similar benzamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay. For example, replacing 3,4-dimethoxy groups with isopropoxy (as in ’s analog) reduces phospholipase D inhibition but enhances anticancer activity .

- Assay Standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), concentration ranges (1–100 µM), and incubation times (24–72 hrs) to ensure reproducibility .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGFR-2 or phospholipase D, explaining divergent activities .

Advanced: How to design experiments to elucidate the mechanism of action against phospholipase D (PLD)?

Methodological Answer:

- In Vitro Enzyme Assays : Use recombinant PLD with a fluorogenic substrate (e.g., Amplex Red) to measure inhibition kinetics (IC). Include positive controls like FIPI .

- Cellular Studies : Treat PLD-overexpressing cancer cells and quantify phosphatidic acid levels via LC-MS. Compare with siRNA-mediated PLD knockdown to confirm target specificity .

- Molecular Dynamics Simulations : Model compound-PLD interactions (e.g., hydrogen bonding with catalytic His868) to identify critical binding residues .

Basic: What are the primary biological activities reported for this compound?

Methodological Answer:

- Anticancer Activity : Inhibits proliferation in breast (MCF-7) and colon (HCT-116) cancer cells (IC 10–50 µM) via apoptosis induction .

- Anti-Inflammatory Activity : Reduces TNF-α and IL-6 secretion in LPS-stimulated macrophages (50–70% inhibition at 20 µM) .

- Enzyme Inhibition : Potent PLD inhibition (IC ~0.8 µM), making it a candidate for metabolic disorder research .

Advanced: What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- Structural Modifications : Replace metabolically labile groups (e.g., furan with thiophene) or introduce electron-withdrawing substituents (e.g., -CF) to slow hepatic degradation .

- In Vitro Microsomal Assays : Incubate with rat liver microsomes and quantify parent compound depletion via LC-MS. Identify major metabolites for targeted deuteration .

- Prodrug Design : Mask the benzamide as an ester prodrug to improve oral bioavailability, with hydrolysis triggered by serum esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.